molecular formula C26H26N2O4 B248740 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone

Cat. No. B248740
M. Wt: 430.5 g/mol
InChI Key: IBKDHZHIYJCCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 2003 by researchers at the GlaxoSmithKline pharmaceutical company. BRL-15572 has been the subject of numerous scientific studies due to its potential applications in the treatment of various medical conditions.

Mechanism of Action

The exact mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also appears to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to modulate the activity of dopamine and serotonin receptors in the brain. In addition, 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone has been shown to have anti-inflammatory effects in vitro, which may have implications for its potential use in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone in lab experiments is that it has been extensively studied and its effects on various biological systems are well-characterized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the treatment of inflammatory conditions, given its anti-inflammatory effects in vitro. Further studies are needed to fully understand the mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone and its potential applications in various medical conditions.

Synthesis Methods

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone involves several steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-bromobiphenyl, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using chromatography.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone has been studied for its potential applications in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to modulate the activity of dopamine and serotonin receptors in the brain.

properties

Product Name

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C26H26N2O4/c29-26(18-30-23-9-7-22(8-10-23)21-4-2-1-3-5-21)28-14-12-27(13-15-28)17-20-6-11-24-25(16-20)32-19-31-24/h1-11,16H,12-15,17-19H2

InChI Key

IBKDHZHIYJCCSK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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